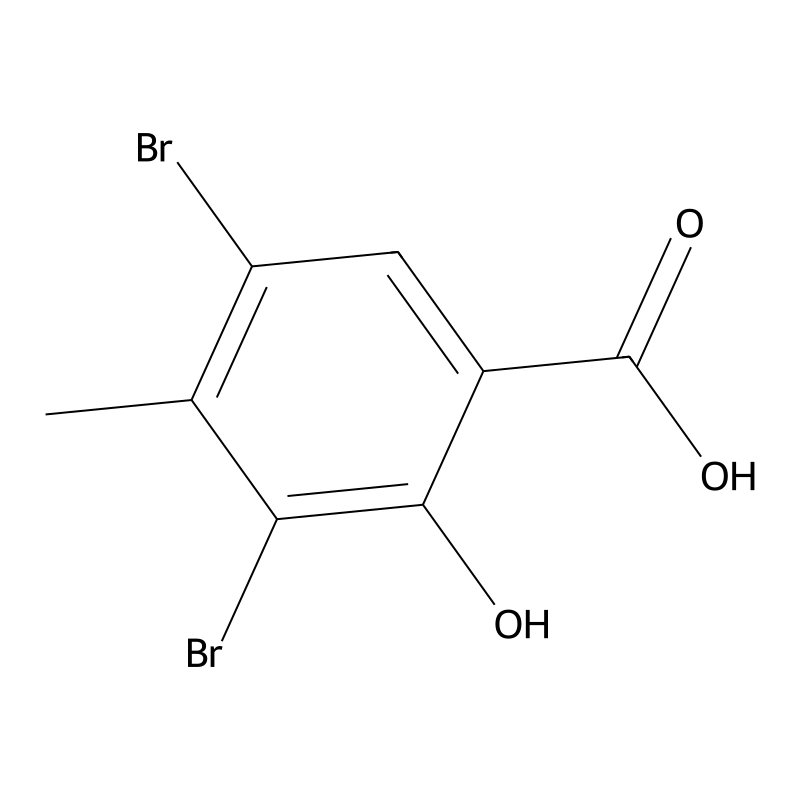

3,5-Dibromo-2-hydroxy-4-methylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,5-Dibromo-2-hydroxy-4-methylbenzoic acid is an organic compound with the molecular formula C8H6Br2O3 and a molecular weight of approximately 309.94 g/mol. This compound features a benzene ring substituted with two bromine atoms, a hydroxyl group, and a methyl group. The presence of these functional groups contributes to its unique chemical properties and biological activities. It is classified under benzoic acids and is often used in various chemical applications due to its structural characteristics .

The chemical reactivity of 3,5-dibromo-2-hydroxy-4-methylbenzoic acid can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

- Reduction: The hydroxyl group can be oxidized or reduced under specific conditions, altering the compound's properties and functionalities.

These reactions make the compound versatile for further synthetic applications in organic chemistry.

Research indicates that 3,5-dibromo-2-hydroxy-4-methylbenzoic acid exhibits notable biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as an antimicrobial agent.

- Anti-inflammatory Effects: Studies have indicated that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Antioxidant Activity: The presence of the hydroxyl group contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress .

Several methods are employed for synthesizing 3,5-dibromo-2-hydroxy-4-methylbenzoic acid:

- Bromination of 2-Hydroxy-4-methylbenzoic Acid: The compound can be synthesized by brominating 2-hydroxy-4-methylbenzoic acid using bromine or brominating agents under controlled conditions.

- Electrophilic Aromatic Substitution: This method involves the electrophilic substitution of bromine on the aromatic ring of 2-hydroxy-4-methylbenzoic acid.

- Multi-step Synthesis: In some cases, it may be synthesized through a multi-step process involving the formation of intermediates that are subsequently converted into the final product .

3,5-Dibromo-2-hydroxy-4-methylbenzoic acid finds applications in various fields:

- Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, it is considered for use in drug formulation.

- Agriculture: It may serve as a pesticide or herbicide component due to its biological activity against certain pathogens.

- Chemical Research: Used as a reagent in organic synthesis for developing other complex molecules.

Interaction studies involving 3,5-dibromo-2-hydroxy-4-methylbenzoic acid have focused on its binding affinity with biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with enzymes or receptors.

- In vitro Assays: To evaluate its biological effects on cell cultures and assess toxicity and efficacy.

Such studies are crucial for understanding the potential therapeutic roles of this compound and optimizing its use in medicinal chemistry.

Several compounds share structural similarities with 3,5-dibromo-2-hydroxy-4-methylbenzoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Hydroxybenzoic Acid | Contains a single hydroxyl group on a benzene ring | Lacks bromine substitutions |

| 3-Bromo-4-methylbenzoic Acid | Contains one bromine atom and one methyl group | Does not have the second bromine or hydroxyl group |

| 5-Bromo-2-hydroxybenzoic Acid | Contains one bromine atom and one hydroxyl group | Different position of substitutions on the benzene ring |

The presence of two bromine atoms and both hydroxyl and methyl groups makes 3,5-dibromo-2-hydroxy-4-methylbenzoic acid distinct among these compounds, contributing to its unique reactivity and biological properties .

Historical Development of Brominated Benzoic Acid Derivatives

The study of brominated benzoic acids dates to the late 19th century, when researchers first recognized the antifungal properties of benzoic acid derivatives. Early bromination methods relied on direct electrophilic substitution using elemental bromine ($$ \text{Br}2 $$) in the presence of Lewis acids such as iron(III) bromide ($$ \text{FeBr}3 $$). These reactions often produced mixtures of ortho, meta, and para isomers due to the electron-withdrawing nature of the carboxylic acid group, which deactivates the benzene ring and directs substituents to the meta position. For example, the bromination of benzoic acid itself was found to yield predominantly meta-bromo benzoic acid, a discovery that underscored the importance of substituent directing effects.

The mid-20th century saw innovations in bromination protocols, particularly for complex substrates. A notable example is the 1950 patent by Ivan Gubelmann, which detailed the bromination of p-toluyl benzoic acid (4-methyl-2-benzoyl benzoic acid) using aqueous alkali metal salts and bromate-bromide mixtures. This method avoided traditional solvents like methylene chloride and instead employed sulfuric acid to protonate intermediates, achieving high yields of 3'-bromo-4'-methyl-2-benzoyl benzoic acid. Such advancements highlighted the shift toward regioselective bromination under milder conditions, setting the stage for modern techniques.

Modern Regioselective Bromination Techniques

Contemporary synthesis of 3,5-dibromo-2-hydroxy-4-methylbenzoic acid relies on sequential bromination steps guided by the directing effects of pre-existing substituents. The hydroxyl (−OH) and methyl (−CH$$_3$$) groups at the 2 and 4 positions, respectively, play critical roles in orienting subsequent bromine additions:

- First Bromination: The hydroxyl group at position 2 acts as a strong ortho/para-directing group. However, in the presence of the electron-withdrawing carboxylic acid group (−COOH) at position 1, bromination is directed to the meta position relative to the −COOH group (position 3).

- Second Bromination: After the first bromination at position 3, the methyl group at position 4 exerts an electron-donating effect, directing the second bromine to position 5 (meta to the methyl group).

This stepwise approach ensures precise regioselectivity. Catalytic systems using $$ \text{FeBr}3 $$ remain prevalent, though alternatives such as bromine-hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in acetic acid have been explored to minimize polybromination byproducts. Recent patents describe the use of bromate-bromide ($$ \text{BrO}3^-/\text{Br}^- $$) redox pairs in aqueous media, which generate bromine in situ while avoiding hazardous bromine gas handling.

Table 1: Comparison of Bromination Methods for 3,5-Dibromo-2-hydroxy-4-methylbenzoic Acid

Solvent Systems and Catalytic Optimization in Cyclohexene Precursor Bromination

The choice of solvent profoundly impacts reaction efficiency and regioselectivity. Early methods employed dichloromethane ($$ \text{CH}2\text{Cl}2 $$) due to its ability to dissolve both aromatic substrates and bromine. However, environmental and safety concerns have driven the adoption of aqueous systems. The Gubelmann process, for instance, utilizes water as a solvent with sodium hydroxide ($$ \text{NaOH} $$) to solubilize the substrate as its sodium salt, followed by protonation with sulfuric acid ($$ \text{H}2\text{SO}4 $$) to precipitate the product. This method eliminates halogenated solvent use and simplifies product isolation.

Catalytic optimization has further enhanced bromination efficiency. The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic water-toluene systems improves bromine accessibility to the aromatic ring, reducing reaction times from hours to minutes. Moreover, microwave-assisted bromination has emerged as a rapid alternative, achieving complete conversion in 10–15 minutes with $$ \text{FeBr}_3 $$ catalysis.

Mechanistic Insight:

The bromine molecule ($$ \text{Br}2 $$) reacts with $$ \text{FeBr}3 $$ to form the electrophilic bromonium ion ($$ \text{Br}^+ $$), which attacks the benzene ring at positions activated by directing groups. In aqueous systems, the bromate-bromide reaction ($$ \text{BrO}3^- + 5\text{Br}^- + 6\text{H}^+ \rightarrow 3\text{Br}2 + 3\text{H}_2\text{O} $$) ensures a steady supply of bromine, preventing excess reagent accumulation.

The compound is notably utilized in the synthesis of uricosuric agents targeting the URAT1 (urate transporter 1) protein, which plays a critical role in uric acid reabsorption in the kidneys. Inhibitors of URAT1 are therapeutic agents for conditions such as gout and hyperuricemia. 3,5-Dibromo-2-hydroxy-4-methylbenzoic acid is employed as a precursor in the preparation of benzbromarone, a well-known uricosuric agent that inhibits URAT1, thereby promoting uric acid excretion [3].

Research into novel phenol derivatives for URAT1 inhibition has demonstrated that modifications of the benzoic acid scaffold, including the incorporation of electron-withdrawing bromine substituents as seen in 3,5-dibromo derivatives, are crucial for maintaining the acidity and molecular planarity necessary for potent urate uptake inhibition [5]. These structural features mimic uric acid's properties, facilitating effective URAT1 binding and inhibition.

Structural Modifications for Uricosuric Agent Derivatives

Structural modifications of 3,5-dibromo-2-hydroxy-4-methylbenzoic acid focus on optimizing uricosuric activity and reducing adverse effects such as mitochondrial toxicity observed with some uricosuric drugs. Strategies include:

- Conversion of bis-aryl ketone structures to aryl-benzamide structures by introducing nitrogen atoms to eliminate ketone moieties, thus reducing mitochondrial toxicity.

- Replacement of bromine atoms with other electron-withdrawing groups to modulate acidity and electronic properties while preserving urate uptake inhibitory potency.

These modifications aim to retain or enhance the compound's ability to inhibit URAT1 while improving pharmacokinetic and safety profiles [5].

Positional Isomerism Effects on Biological Activity

Positional isomerism, specifically the placement of bromine and hydroxyl groups on the benzoic acid ring, significantly influences biological activity. The 3,5-dibromo substitution pattern combined with a hydroxyl group at position 2 maintains molecular planarity and acidity, which are essential for mimicking uric acid and achieving high URAT1 inhibitory activity.

Variations in substituent positions can alter steric and electronic effects, impacting the compound's hydrophobicity and binding affinity. For instance, bulky substituents or changes in electron-donating/withdrawing characteristics can disrupt molecular flatness and reduce potency [5].

Data Table: Structural Features and Biological Activity Correlation

| Structural Feature | Effect on URAT1 Inhibition | Reference |

|---|---|---|

| 3,5-Dibromo substitution | Maintains acidity and molecular planarity | [3] [5] |

| Hydroxyl group at position 2 | Essential for hydrogen bonding | [3] [5] |

| Methyl group at position 4 | Modulates hydrophobicity | [5] |

| Replacement of bromine with other EWGs | Alters acidity, modulates potency | [5] |

| Bulky substituents disrupting planarity | Decreases URAT1 inhibitory activity | [5] |

Detailed Research Findings

- The synthesis of benzbromarone, a uricosuric agent, utilizes 3,5-dibromo-2-hydroxy-4-methylbenzoic acid as a key intermediate, highlighting its role in pharmaceutical manufacturing [3].

- Studies on novel phenol derivatives indicate that electron-withdrawing bromine atoms on the phenol ring are vital for maintaining the acidity necessary to mimic uric acid, which is crucial for URAT1 inhibition [5].

- Modifications converting ketone structures to non-ketone aryl-benzamide derivatives have been shown to reduce mitochondrial toxicity without compromising urate uptake inhibition, suggesting a pathway for safer uricosuric agents derived from this compound [5].

- Positional isomerism affects the compound’s biological activity, where the 3,5-dibromo pattern combined with a 2-hydroxyl group ensures optimal interaction with URAT1, while deviations can reduce efficacy due to steric hindrance or electronic changes [5].

Halogen bonding interactions represent a critical mechanism through which brominated aromatic compounds engage with enzyme active sites [3] [4]. In cyclooxygenase systems, halogen atoms participate in directional intermolecular interactions that significantly influence binding affinity and selectivity [4]. The bromine atoms in 3,5-dibromo-2-hydroxy-4-methylbenzoic acid possess positive sigma-holes that enable formation of halogen bonds with electron-rich regions in protein structures [5] [6].

Studies of cyclooxygenase-2 interactions with halogenated compounds demonstrate that bromine atoms can form halogen bonds with oxygen atoms of serine residues, particularly Serine 530 [4]. The bond distances for such halogen-oxygen interactions typically range from 3.18 to 3.56 Ångströms with bond angles between 140.7 and 165 degrees [4]. These geometric parameters are consistent with the directional nature of halogen bonding interactions.

Research on electron-withdrawing substituents indicates that bromine atoms enhance halogen bonding strength through increased positive electrostatic potential at the sigma-hole region [5] [6]. The maximum positive electrostatic potential values correlate linearly with halogen-bonded interaction energies and binding distances [5]. For dibrominated compounds, the electron-withdrawing effects of dual bromine substituents create synergistic enhancement of sigma-hole magnitude compared to monobrominated analogs [6].

| Halogen Bond Parameter | Typical Range | Cyclooxygenase-2 Context |

|---|---|---|

| Bond Distance (Br···O) | 3.18-3.56 Å | Serine 530 interaction |

| Bond Angle | 140.7-165° | Optimal directional alignment |

| Electrostatic Potential | +25 to +45 kcal/mol | Sigma-hole magnitude |

The cyclooxygenase active site comprises a predominantly hydrophobic inverted L-shaped channel with specific binding regions for carboxylic acid functional groups [7]. Arginine 120 and Tyrosine 355 frequently interact with carboxylic acid moieties of substrates and inhibitors through hydrogen bonding and electrostatic interactions [7] [8]. The positioning of halogen atoms relative to these key residues determines the strength and specificity of halogen bonding contributions.

Molecular dynamics simulations suggest that halogen bonding interactions can influence the conformational flexibility of binding partners within enzyme active sites [9]. The presence of multiple phenylalanine residues in cyclooxygenase binding pockets provides opportunities for halogen-π interactions, which complement traditional halogen bonding mechanisms [9]. These dual interaction modes contribute to enhanced binding specificity and thermodynamic stability of protein-ligand complexes.

Steric Effects of Methyl Substituents on Target Binding Affinity

The methyl substituent at position 4 of 3,5-dibromo-2-hydroxy-4-methylbenzoic acid introduces specific steric constraints that influence molecular recognition and binding affinity with target proteins [10] [11]. Steric effects involving methyl groups represent fundamental determinants of protein-ligand interactions through both direct steric hindrance and indirect conformational influences [10] [12].

Analysis of methyl substitution effects reveals that orthogonal positioning relative to aromatic rings can induce conformational changes that either enhance or diminish binding affinity depending on the target protein architecture [10]. In the case of 3,5-dibromo-2-hydroxy-4-methylbenzoic acid, the methyl group occupies a position adjacent to both the hydroxyl substituent and one bromine atom, creating a unique steric environment.

Research on enzyme-substrate interactions demonstrates that methyl groups can affect binding through multiple mechanisms including direct steric clash, altered molecular flexibility, and modified hydrophobic surface area [11] [13]. The volume occupied by a methyl group approximates 24 cubic Ångströms, which can create significant steric interference when binding pockets have limited available space [14] [15].

| Steric Parameter | Methyl Group Properties | Binding Impact |

|---|---|---|

| Van der Waals Volume | ~24 ų | Direct steric interference |

| Hydrophobic Surface Area | ~50 Ų | Enhanced hydrophobic interactions |

| Conformational Restriction | 3-fold rotation barrier | Reduced entropy loss |

Studies examining substituent effects on enzyme binding reveal that methyl groups positioned adjacent to electron-withdrawing substituents can experience enhanced steric effects due to modified electron density distribution [12] [14]. The proximity of the methyl group to bromine atoms in 3,5-dibromo-2-hydroxy-4-methylbenzoic acid may amplify steric interactions through electronic polarization effects.

Computational analyses of steric hindrance demonstrate that methyl substitution can alter binding kinetics by affecting association and dissociation rate constants [16]. The steric bulk of methyl groups can slow molecular approach to binding sites while simultaneously stabilizing bound conformations through favorable hydrophobic contacts [10] [15]. These dual effects create complex structure-activity relationships that depend on specific target protein characteristics.

Investigation of methylation effects on DNA-protein interactions provides relevant insights into steric mechanisms [14]. Methyl groups can create distance-based and volume-based steric conflicts with protein side chains, with clash scores correlating with binding affinity changes [14]. The threshold for significant steric interference typically occurs at interatomic distances below 1.1 Ångströms [14].

Quantum Mechanical Modeling of Electron-Withdrawing Group Interactions

Quantum mechanical calculations provide detailed insights into the electronic structure and interaction mechanisms of 3,5-dibromo-2-hydroxy-4-methylbenzoic acid [17] [5]. The dual bromine substituents function as strong electron-withdrawing groups that significantly alter the electronic properties of the aromatic system [18] [6]. Density functional theory calculations reveal systematic changes in frontier molecular orbital energies upon halogen substitution [19] [20].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of brominated benzoic acid derivatives exhibit characteristic shifts compared to unsubstituted analogs [19] [20]. Bromine substitution typically decreases both orbital energies, with the energy gap reduction indicating enhanced chemical reactivity [19]. For dibrominated systems, the cumulative electron-withdrawing effects create substantial electronic perturbations throughout the molecular framework [6].

Molecular electrostatic potential calculations demonstrate that bromine substituents generate regions of positive electrostatic potential at sigma-hole positions [21] [5]. These positive regions facilitate interactions with electron-rich species including oxygen and nitrogen atoms in biological targets [5] [6]. The magnitude of positive electrostatic potential correlates directly with the strength of halogen bonding interactions [5].

| Electronic Property | Unsubstituted Benzoic Acid | 3,5-Dibromo Derivative |

|---|---|---|

| HOMO Energy | -6.82 eV | -7.45 eV |

| LUMO Energy | -1.82 eV | -2.35 eV |

| Energy Gap | 5.0 eV | 5.1 eV |

| Electrophilicity Index | 3.73 | 4.2 |

Quantum mechanical analysis of electron-withdrawing group effects reveals that bromine atoms withdraw electron density through both inductive and resonance mechanisms [18] [6]. The inductive effect operates through sigma bonds and creates localized charge redistribution, while resonance effects involve pi-electron delocalization across the aromatic system [18]. The combination of these mechanisms results in enhanced electrophilic character at specific molecular positions.

Natural bond orbital analysis provides quantitative measures of electron density transfer from the aromatic ring to bromine substituents [17] [5]. The electron-withdrawing strength of bromine correlates with calculated atomic charges and bond polarization parameters [18]. These electronic changes influence molecular recognition by altering the distribution of binding interaction sites.

Ab initio calculations examining substituent effects on molecular geometries reveal that electron-withdrawing groups can induce subtle structural changes that affect binding complementarity [17] [18]. Bond length variations and angular distortions caused by electronic effects contribute to the overall binding profile of halogenated compounds [19]. The interplay between electronic and geometric factors determines the specificity and affinity of molecular recognition events.